3,6-Bis(dimethylamino)-9h-xanthen-9-one 3,6-Bis(dimethylamino)-9h-xanthen-9-one
Brand Name: Vulcanchem
CAS No.: 56860-23-2
VCID: VC18335459
InChI: InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

3,6-Bis(dimethylamino)-9h-xanthen-9-one

CAS No.: 56860-23-2

Cat. No.: VC18335459

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(dimethylamino)-9h-xanthen-9-one - 56860-23-2

Specification

CAS No. 56860-23-2
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name 3,6-bis(dimethylamino)xanthen-9-one
Standard InChI InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3
Standard InChI Key ARANMANIVCLFTJ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by an oxygen atom and a ketone group at the central position. The dimethylamino groups at the 3- and 6-positions introduce electron-donating effects, influencing its electronic and spectroscopic properties. X-ray crystallographic data reveal a planar aromatic system with bond lengths of C9−O2=1.2362A˚\text{C9−O2} = 1.2362 \, \text{Å}, C9−C10=1.4533A˚\text{C9−C10} = 1.4533 \, \text{Å}, and C9−C13=1.4508A˚\text{C9−C13} = 1.4508 \, \text{Å}, consistent with conjugation across the tricyclic framework . The bond angles at the central ketone (C10−C9−C13=114.36\text{C10−C9−C13} = 114.36^\circ) further highlight the structural rigidity imparted by the fused ring system .

Table 1: Key Structural Parameters from X-Ray Crystallography

ParameterValue
C9–O2 bond length1.2362 Å
C9–C10 bond length1.4533 Å
C9–C13 bond length1.4508 Å
C10–C9–C13 bond angle114.36°

Electronic and Steric Effects

The dimethylamino groups enhance electron density on the aromatic rings, as evidenced by bathochromic shifts in UV-Vis spectra compared to unsubstituted xanthones. Steric interactions between the dimethylamino substituents and adjacent hydrogen atoms slightly distort the planarity of the benzene rings, as observed in crystallographic torsion angles .

Synthesis and Optimization

Redox Cycling Route from Pyronin Y

A documented method involves the stepwise oxidation of pyronin Y (a rhodamine analog) using sodium phosphate tribasic dodecahydrate under controlled heating. The reaction proceeds via intermediate formation of a diradical species, which undergoes cyclization to yield the xanthone core. Purification via column chromatography (neutral alumina, ethyl acetate/triethylamine) affords the product in moderate yields.

Alkylation of 3,6-Diaminoxanthen-9-one

A higher-yield approach (47%) involves the methylation of 3,6-diamino-9H-xanthen-9-one (CAS No. 71641-67-3) using sodium hydride and methyl iodide in tetrahydrofuran (THF) . Key steps include:

  • Deprotonation: Sodium hydride abstracts protons from the amino groups.

  • Nucleophilic Substitution: Methyl iodide reacts with the deprotonated amine to form dimethylamino groups.

  • Purification: Chromatography on neutral alumina with ethyl acetate/triethylamine eluent, followed by recrystallization from dichloromethane/hexane .

Table 2: Comparative Synthesis Routes

MethodStarting MaterialReagentsYield
Pyronin Y oxidationPyronin YNa3PO4·12H2O~30%
Diamino compound alkylation 3,6-Diaminoxanthen-9-oneNaH, CH3I47%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (CDCl3_3): Signals at δ=2.90ppm\delta = 2.90 \, \text{ppm} (24H, s) correspond to the dimethylamino protons. Aromatic protons resonate as doublets (δ=6.21ppm\delta = 6.21 \, \text{ppm}) and doublets of doublets (δ=6.34ppm\delta = 6.34 \, \text{ppm}) .

  • 13C^{13} \text{C} NMR: The ketone carbon appears at δ=181.2ppm\delta = 181.2 \, \text{ppm}, while aromatic carbons adjacent to dimethylamino groups resonate upfield due to electron donation.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]+[\text{M}+\text{H}]^+ is observed at m/z=535.3060m/z = 535.3060, consistent with the calculated value for C34H39N2O2\text{C}_{34}\text{H}_{39}\text{N}_{2}\text{O}_{2} (535.3068) .

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